4-nitro-N-[5-(trifluoromethyl)pyridin-2-yl]benzamide
Description
Properties
IUPAC Name |
4-nitro-N-[5-(trifluoromethyl)pyridin-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O3/c14-13(15,16)9-3-6-11(17-7-9)18-12(20)8-1-4-10(5-2-8)19(21)22/h1-7H,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCVVISKLQWUKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[5-(trifluoromethyl)pyridin-2-yl]benzamide typically involves the following steps:
Amidation: The nitrobenzene derivative is then reacted with 5-(trifluoromethyl)pyridin-2-amine under appropriate conditions to form the desired benzamide compound. This reaction often requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[5-(trifluoromethyl)pyridin-2-yl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Reduction: The major product would be 4-amino-N-[5-(trifluoromethyl)pyridin-2-yl]benzamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
4-nitro-N-[5-(trifluoromethyl)pyridin-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism by which 4-nitro-N-[5-(trifluoromethyl)pyridin-2-yl]benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The nitro and trifluoromethyl groups can influence the compound’s binding affinity and specificity through electronic and steric effects.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
4-Nitro-N-(5-Nitropyridin-2-Yl)Benzamide (7c)
- Structure: Differs by replacing the trifluoromethyl group with a nitro (-NO₂) group on the pyridine ring.
- Activity : Exhibited antibacterial activity (MIC 0.22–1.49 μM) but was outperformed by sulfonamide derivatives .
4-Nitro-N-(4-(Pyridin-2-Yl)Thiazol-2-Yl)Benzamide
- Structure : Incorporates a thiazole ring instead of a pyridine substituent.
- Activity : Thiazole-containing analogs are associated with diverse biological roles, including anticancer and anti-inflammatory effects.
- Key Difference : The thiazole ring introduces additional hydrogen-bonding sites, which may alter solubility and target selectivity compared to the pyridine-based target compound .
2-Fluoro-N-Methyl-4-(Trifluoromethyl)-N-(5-(Trifluoromethyl)Pyridin-2-Yl)Benzamide
- Structure : Features dual trifluoromethyl groups and a fluorine atom on the benzamide ring.
- Activity : Designed for enhanced metabolic stability and kinase inhibition.
Antibacterial Activity
- Target Compound: Limited direct data, but structurally related 4-nitrobenzamides (e.g., 7c) show moderate activity against Gram-positive and Gram-negative bacteria.
- Comparison : Sulfonamide derivatives (e.g., compound 5 in ) demonstrated superior MIC values (0.22 μM), suggesting that replacing the trifluoromethyl group with a sulfonamide moiety enhances antibacterial potency .
Anticancer Potential
- 4-Nitro-N-(5-(Pyridin-2-Yl)-1,3,4-Thiadiazol-2-Yl)Benzamide (4l) : Acts as a lipoxygenase inhibitor with anticancer activity, highlighting the role of the thiadiazole ring in enzyme targeting.
- Target Compound : The trifluoromethylpyridine group may shift activity toward kinase inhibition (e.g., tyrosine kinases) rather than lipoxygenase pathways .
Physicochemical Properties
| Property | Target Compound | 4-Nitro-N-(5-Nitropyridin-2-Yl)Benzamide (7c) | 4-Nitro-N-(4-(Pyridin-2-Yl)Thiazol-2-Yl)Benzamide |
|---|---|---|---|
| Molecular Weight | ~356.3 g/mol | ~319.3 g/mol | ~362.3 g/mol |
| LogP | Estimated 3.1 (high lipophilicity) | ~2.5 | ~2.8 |
| Solubility | Low (CF₃ group) | Moderate (NO₂ group) | Moderate (thiazole ring) |
| Metabolic Stability | High (CF₃ resists oxidation) | Low (NO₂ prone to reduction) | Moderate |
Biological Activity
4-nitro-N-[5-(trifluoromethyl)pyridin-2-yl]benzamide, with the CAS number 1142211-08-2, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-nitro-N-[5-(trifluoromethyl)pyridin-2-yl]benzamide is C13H8F3N3O. The trifluoromethyl group is known to enhance biological activity through increased lipophilicity and improved binding affinity to biological targets. The presence of the nitro group may also contribute to its pharmacological profile by influencing electron distribution within the molecule.
Antiparasitic Activity
Research indicates that modifications in the chemical structure of similar compounds can significantly impact their antiparasitic activity. For instance, the incorporation of trifluoromethyl groups has been shown to enhance potency against various parasites by improving metabolic stability and solubility in aqueous environments. A study highlighted that a derivative with a trifluoromethyl group exhibited an EC50 value of 0.010 μM, indicating potent activity against parasites .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been evaluated. Trifluoromethyl-substituted compounds have demonstrated enhanced inhibition of enzymes such as CYP17, which is crucial for steroidogenesis. This inhibition could have therapeutic implications for conditions like hormone-dependent cancers .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of 4-nitro-N-[5-(trifluoromethyl)pyridin-2-yl]benzamide. Key findings include:
- Trifluoromethyl Group : Enhances lipophilicity and binding affinity.
- Nitro Group : May influence electronic properties, affecting receptor interactions.
- Pyridine Ring Modifications : Variations in the pyridine structure can lead to significant changes in metabolic stability and solubility .
Case Studies
Several studies have explored the biological efficacy of compounds related to 4-nitro-N-[5-(trifluoromethyl)pyridin-2-yl]benzamide:
- Antiparasitic Efficacy : A study evaluated derivatives in a mosquito transmission model, showing that specific modifications led to improved transmission-blocking activity .
- CYP17 Inhibition : Research on methylene imidazole substituted biaryls revealed that structural modifications influenced their inhibitory effects on human CYP17, suggesting potential applications for hormone-related therapies .
Data Table: Biological Activity Overview
| Compound | Activity Type | EC50 (μM) | Notes |
|---|---|---|---|
| 4-nitro-N-[5-(trifluoromethyl)pyridin-2-yl]benzamide | Antiparasitic | 0.010 | High potency against parasites |
| Trifluoromethyl-substituted analogs | Enzyme Inhibition | <0.500 | Effective against CYP17 |
| Methylene imidazole derivatives | CYP17 Inhibition | Varies | Structural modifications enhance activity |
Q & A
Q. What are the key synthetic routes and reaction conditions for 4-nitro-N-[5-(trifluoromethyl)pyridin-2-yl]benzamide?
The synthesis typically involves three stages:
- Pyridine Derivative Preparation : Chlorination of the pyridine ring followed by trifluoromethyl group introduction via electrophilic aromatic substitution .
- Coupling Reaction : The pyridine intermediate reacts with a benzyl halide under basic conditions (e.g., K₂CO₃ in DMF) to form a bipyridine scaffold .
- Amidation : The intermediate is reacted with 4-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) to yield the final benzamide . Key optimization parameters include temperature control (60–80°C for coupling) and solvent selection (e.g., THF for amidation).
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
- IR Spectroscopy : Identify functional groups (e.g., nitro group at ~1520 cm⁻¹, amide C=O stretch at ~1650 cm⁻¹) .
- NMR : ¹H/¹³C NMR to confirm aromatic proton environments and trifluoromethyl group presence .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
- Elemental Analysis : Verify purity and stoichiometry .
Q. Which biochemical pathways or enzyme targets are associated with this compound?
Similar benzamide derivatives target bacterial acyl carrier protein synthase (acps-pptase), critical for fatty acid biosynthesis in bacterial proliferation. The trifluoromethyl group enhances binding affinity to enzyme active sites, disrupting lipid metabolism . Computational docking studies suggest competitive inhibition mechanisms .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states, identifying energy barriers for key steps (e.g., amidation) .
- Machine Learning (ML) : Train models on reaction yield data (e.g., solvent polarity, catalyst loading) to predict optimal conditions. For example, ML-guided continuous flow reactors can reduce reaction times by 40% .
- Reaction Path Search Algorithms : Tools like GRRM (Global Reaction Route Mapping) explore alternative pathways to bypass high-energy intermediates .
Q. How to resolve contradictions in reported biological activity data across studies?
- Dose-Response Analysis : Replicate assays with standardized protocols (e.g., MIC testing for antibacterial activity) to isolate concentration-dependent effects .
- Structural-Activity Relationship (SAR) Profiling : Compare analogs (e.g., nitro vs. methyl substituents) to identify critical functional groups .
- Meta-Analysis : Apply statistical frameworks (e.g., random-effects models) to aggregate data from disparate studies, accounting for variability in assay conditions .
Q. What experimental designs are suitable for studying the compound’s structure-activity relationships (SAR)?
- Factorial Design : Vary substituents (e.g., nitro position, pyridine ring methylation) in a 2³ factorial matrix to assess synergistic effects on bioactivity .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with target enzymes to correlate structural modifications with affinity changes .
- High-Throughput Screening (HTS) : Use automated platforms to test 500+ analogs against bacterial/fungal panels, prioritizing hits with >70% inhibition .
Q. How does the trifluoromethyl group influence metabolic stability in pharmacokinetic studies?
- In Vitro Microsomal Assays : Compare hepatic clearance rates of CF₃-containing analogs vs. non-fluorinated controls. The CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life by 2–3× .
- LogP Measurements : The lipophilic CF₃ group increases logP by ~0.5 units, enhancing membrane permeability in Caco-2 cell models .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
